2-Butoxyethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate
Overview
Description
2-Butoxyethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is a chemical compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a bromine atom and a dioxoisoindoline moiety, which are known for their diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate typically involves the reaction of 2-butoxyethanol with 5-bromo-1,3-dioxoisoindoline-2-acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while substitution reactions can produce various substituted isoindoline derivatives .
Scientific Research Applications
2-Butoxyethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-Butoxyethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and dioxoisoindoline moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxyethyl 2-(5-chloro-1,3-dioxoisoindol-2-yl)acetate
- 2-Butoxyethyl 2-(5-fluoro-1,3-dioxoisoindol-2-yl)acetate
- 2-Butoxyethyl 2-(5-iodo-1,3-dioxoisoindol-2-yl)acetate
Uniqueness
Compared to similar compounds, 2-Butoxyethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that may not be possible with other halogens, making this compound particularly interesting for research and development .
Properties
IUPAC Name |
2-butoxyethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO5/c1-2-3-6-22-7-8-23-14(19)10-18-15(20)12-5-4-11(17)9-13(12)16(18)21/h4-5,9H,2-3,6-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECXAXAQRXPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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